

Structural Elucidation of Metampicillin: A Technical Guide Using Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: *Metampicillin*

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Introduction

Metampicillin is a broad-spectrum β -lactam antibiotic derived from ampicillin. For decades, its precise chemical structure was a subject of ambiguity, with several forms, including imine and hemiaminal structures, being proposed. **Metampicillin** is synthesized through the condensation reaction of ampicillin and formaldehyde.^{[1][2]} It is recognized as a prodrug that hydrolyzes to ampicillin, particularly in the acidic environment of the stomach. Recent definitive studies employing advanced NMR spectroscopy have resolved the structural uncertainty, identifying the major stable form of **metampicillin** as a cyclic aminor.^{[1][2][3]}

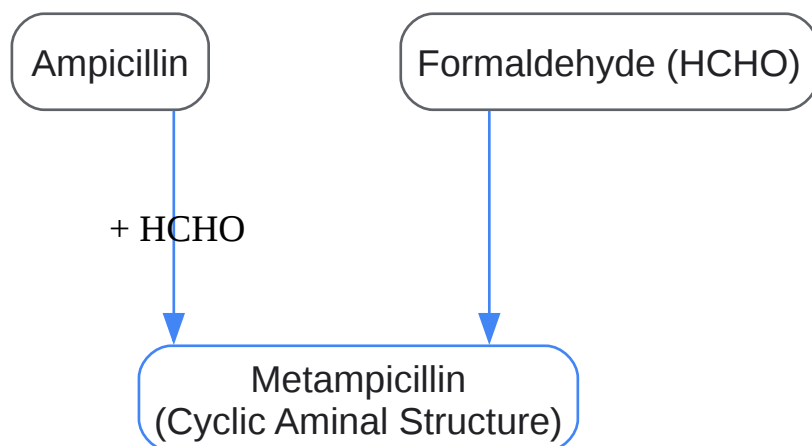
This technical guide provides an in-depth overview of the structural elucidation of **metampicillin**, focusing on the application of one- and two-dimensional NMR techniques. It details the experimental protocols, presents key quantitative NMR data, and illustrates the logical workflows that led to the definitive structural assignment.

The Corrected Structure of Metampicillin

Contrary to previously proposed structures, rigorous NMR analysis has confirmed that **metampicillin** exists as a formaldehyde-derived cyclic aminor. This structure arises from the reaction of the primary amine of the ampicillin side chain with two molecules of formaldehyde.

The resulting imidazolidinone ring is fused to the main ampicillin scaffold. In aqueous solutions with excess formaldehyde, a secondary product featuring an additional exocyclic hemiaminal group can also be observed.^{[1][2]}

The reaction pathway leading to the confirmed cyclic aмина structure of **Metampicillin** is visualized below.



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Caption: Reaction of Ampicillin with Formaldehyde.

Experimental Protocols

The following protocols are based on the successful synthesis and NMR analysis that led to the structural confirmation of **metampicillin**.^[2]

Synthesis of Metampicillin (Cyclic Aмина)

- **Preparation of Formaldehyde Solution:** An aqueous 1 M formaldehyde solution is prepared by suspending paraformaldehyde in water and heating until a clear solution is obtained. The solution is then stirred for 2 hours at room temperature.
- **Reaction:** Ampicillin sodium salt (0.1 mmol) is dissolved in water and reacted with a 10-fold molar excess of the 1 M aqueous formaldehyde solution (1 mmol).
- **Incubation:** The reaction mixture is stirred for 2 hours at room temperature.

- Purification: The resulting mixture is purified by reversed-phase High-Performance Liquid Chromatography (HPLC).
- Isolation: The major product fraction is collected and lyophilized to yield **metampicillin** as a white solid.

In Situ NMR Analysis

- Sample Preparation: Ampicillin sodium salt (0.05 mmol) is mixed with a 10-fold excess of 1 M formaldehyde in Deuterium Oxide (D_2O) (0.5 mmol).
- Reaction: The mixture is allowed to react overnight at room temperature directly in the NMR tube. The pD (deuterium equivalent of pH) is not adjusted.
- Data Acquisition: One-dimensional (1H) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired on the reaction mixture.

NMR Instrumentation and Parameters

- Spectrometer: Experiments are typically performed on a high-field NMR spectrometer (e.g., 700 MHz).
- Solvents: Deuterium Oxide (D_2O) for in situ studies and Deuterated Dimethyl Sulfoxide (D_6 -DMSO) for the analysis of the isolated solid.
- Standard Experiments:
 - 1H NMR
 - ^{13}C NMR
 - 2D 1H - 1H Correlation Spectroscopy (COSY)
 - 2D 1H - ^{13}C Heteronuclear Single Quantum Coherence (HSQC)
 - 2D 1H - ^{13}C Heteronuclear Multiple Bond Correlation (HMBC)

NMR Data and Structural Interpretation

The definitive structural elucidation of **metampicillin** relies on the careful analysis of 1D and 2D NMR spectra to establish through-bond connectivities.

¹H and ¹³C NMR Spectral Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the core ampicillin scaffold and the crucial formaldehyde-derived cyclic aminal moiety, as observed in D₆-DMSO and D₂O.^[2]

Table 1: Key ¹H NMR Chemical Shifts (δ) for **Metampicillin**

Proton Assignment	Chemical Shift (δ) in D ₆ -DMSO (ppm)	Chemical Shift (δ) in D ₂ O (ppm)	Notes
Phenyl (Ar-H)	7.44 - 7.26 (m)	7.44 - 7.31 (m)	Aromatic protons of the phenyl side chain.
β-lactam (CHS, COCHNCO)	5.62 - 5.53 (m)	~5.57	Protons on the β-lactam ring.
Penicillin Ring (CHCO ₂ H)	~4.36	~4.34 (s)	Proton adjacent to the carboxylate.
Penicillin Ring (CH ₃)	1.65, 1.49	Not specified	Gem-dimethyl protons.
Cyclic Aminal (N-CH ₂ -N)	Not specified	4.90, 4.72	Key protons from the formaldehyde-derived ring.

Table 2: Key ¹³C NMR Chemical Shifts (δ) for **Metampicillin**

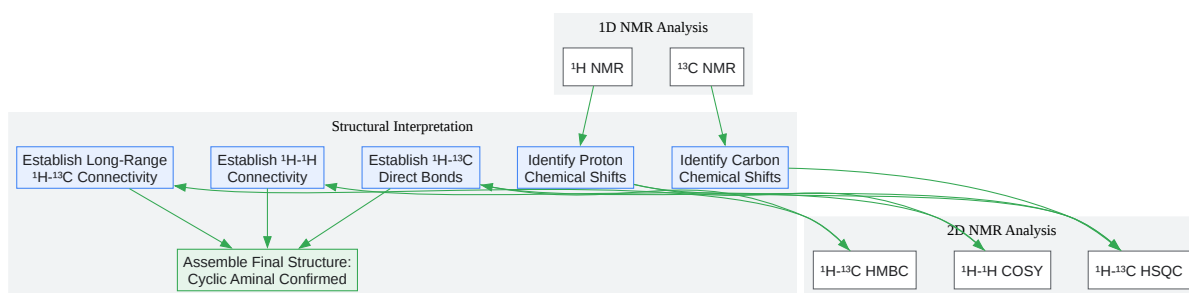
Carbon Assignment	Chemical Shift (δ) in D ₂ O (ppm)	Notes
Cyclic Aminal (N-CH ₂ -N)	~63.0	Key carbon of the formaldehyde-derived methylene bridge.

Interpretation and Role of 2D NMR

While 1D NMR provides the initial chemical shift information, 2D NMR experiments are essential for unambiguously connecting the atoms and confirming the cyclic aminal structure.

- ^1H - ^1H COSY: This experiment confirms proton-proton couplings within the ampicillin core, such as those within the β -lactam and thiazolidine rings, ensuring the integrity of the parent scaffold after the reaction.
- ^1H - ^{13}C HSQC: The HSQC spectrum directly links protons to their attached carbons.[4][5] A critical observation for **metampicillin** is the correlation of the proton signals at δH 4.90 and 4.72 ppm with the carbon signal at δC ~63.0 ppm, confirming these protons are part of a methylene (CH_2) group derived from formaldehyde.[2]
- ^1H - ^{13}C HMBC: The HMBC experiment is the cornerstone of the structural proof, as it reveals long-range (2-3 bond) correlations between protons and carbons.[5][6] The key HMBC correlations that establish the cyclic aminal linkage are visualized in the diagram below. These correlations connect the protons of the formaldehyde-derived methylene bridge to the carbons of the original ampicillin side chain, proving the existence of the fused ring system.

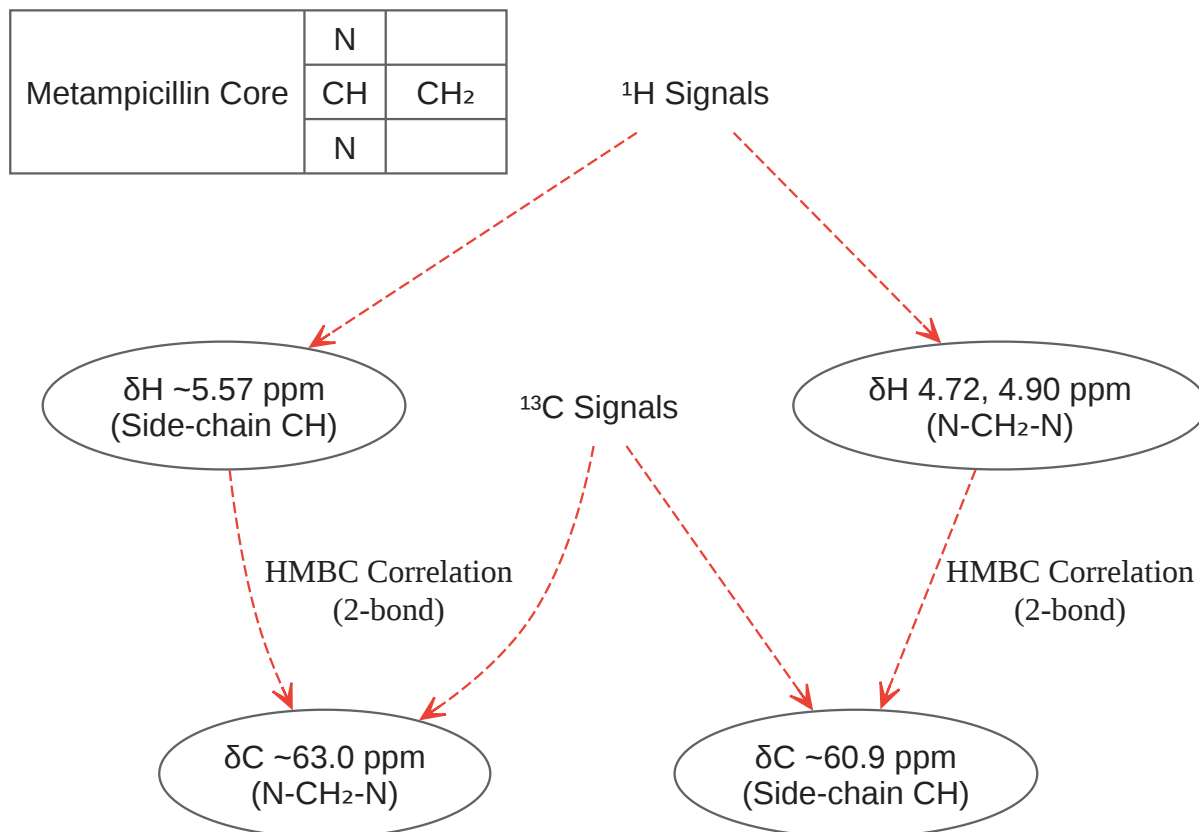
The logical workflow for elucidating the structure using various NMR techniques is outlined below.



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Caption: NMR Experimental and Logic Workflow.

The diagram below illustrates the critical long-range correlations observed in the HMBC spectrum that definitively prove the cyclic aminal structure of **Metampicillin**.



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Caption: Key HMBC Connectivity for **Metampicillin**.

Conclusion

The structural elucidation of **metampicillin** is a clear example of the power of modern NMR spectroscopy in resolving long-standing chemical ambiguities. Through a combination of 1D and 2D NMR experiments, particularly ¹H-¹³C HMBC, the structure has been unequivocally assigned as a cyclic aminal. This definitive characterization is crucial for understanding its stability, pharmacokinetic properties, and its behavior as a prodrug. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

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